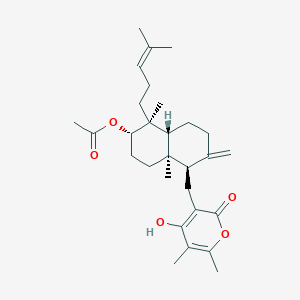

Sesquicillin A

Description

Sesquicillin A is a natural product found in Albophoma and Acremonium with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,4aR,5R,8aR)-5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O5/c1-17(2)10-9-14-29(8)24-12-11-18(3)23(28(24,7)15-13-25(29)34-21(6)30)16-22-26(31)19(4)20(5)33-27(22)32/h10,23-25,31H,3,9,11-16H2,1-2,4-8H3/t23-,24-,25+,28-,29+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRWDMXUDDAXMF-JJPZVYOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)C(=C1O)CC2C(=C)CCC3C2(CCC(C3(C)CCC=C(C)C)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=O)C(=C1O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]([C@@]3(C)CCC=C(C)C)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Sesquicillin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Sesquicillin A, a bioactive sesquiterpenoid produced by the fungus Albophoma sp. FKI-1778. This document details the experimental protocols for fungal fermentation, compound extraction, and purification, and presents the known biological activities and spectroscopic data of this compound. Furthermore, it visualizes the experimental workflow and a proposed signaling pathway for its cytotoxic effects.

Introduction

This compound is a sesquiterpenoid antibiotic that was first reported as a known compound during the investigation of novel metabolites from the fungus Albophoma sp. FKI-1778. This investigation also led to the discovery of four new analogues, Sesquicillins B to E.[1][2][3] Structurally, all sesquicillins share a common pyrano-diterpene skeleton.[1][2][3] this compound has demonstrated notable biological activities, including insecticidal effects against brine shrimp (Artemia salina) and cytotoxic activity against Jurkat cells, a human T lymphocyte cell line.[1][2][3]

Data Presentation

Physicochemical and Spectroscopic Data of this compound

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis.[1][3] The key data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₉H₄₂O₅ |

| Molecular Weight | 470.6 g/mol |

| Appearance | Pale yellow powder |

| ¹H NMR (CD₃OD) | δ (ppm): 5.83 (1H, s), 5.07 (1H, t, J=6.8 Hz), 4.69 (1H, s), 4.58 (1H, s), 4.20 (1H, dd, J=11.2, 4.4 Hz), 3.29 (1H, d, J=12.2 Hz), 2.72 (1H, d, J=12.2 Hz), 2.50-1.25 (m), 1.99 (3H, s), 1.83 (3H, s), 1.76 (3H, s), 1.67 (3H, s), 1.59 (3H, s), 0.96 (3H, s), 0.81 (3H, s) |

| ¹³C NMR (CD₃OD) | δ (ppm): 212.1, 172.9, 171.8, 166.4, 147.2, 133.3, 126.1, 114.9, 110.1, 101.4, 70.2, 53.1, 49.3, 41.8, 41.2, 40.4, 39.1, 37.2, 32.8, 28.5, 26.9, 26.3, 23.9, 23.0, 21.3, 18.2, 16.8, 12.2, 9.3 |

| High-Resolution ESI-MS | m/z 471.3099 [M+H]⁺ (Calcd. for C₂₉H₄₃O₅, 471.3111) |

Data sourced from Uchida et al., 2005.[3]

Biological Activity of this compound

This compound has been shown to exhibit moderate insecticidal and cytotoxic activities.[1][2][3]

| Biological Activity | Assay Organism/Cell Line | Result |

| Insecticidal Activity | Artemia salina (brine shrimp) | MIC: 6.25 µg/mL |

| Cytotoxic Activity | Jurkat cells | IC₅₀: 25 µg/mL |

Data sourced from Uchida et al., 2005.[3]

Experimental Protocols

The following protocols are based on the methods described by Uchida et al. (2005) for the production and isolation of this compound from Albophoma sp. FKI-1778.[3]

Fungal Fermentation

-

Seed Culture: A seed medium (20 mL in a 100-mL flask) containing 2.0% glucose, 0.5% peptone, 0.2% yeast extract, and 0.1% KH₂PO₄ (pH 6.0) is inoculated with the mycelia of Albophoma sp. FKI-1778. The culture is incubated at 27°C for 3 days on a rotary shaker at 210 rpm.

-

Production Culture: A production medium (100 mL in a 500-mL flask) with the same composition as the seed medium is inoculated with 2 mL of the seed culture.

-

Fermentation: The production culture is incubated at 27°C for 7 days on a rotary shaker at 210 rpm.

Extraction and Isolation of this compound

-

Harvesting and Initial Extraction: The cultured broth (10 liters) is centrifuged to separate the mycelia and supernatant. The supernatant is extracted twice with an equal volume of ethyl acetate. The mycelia are extracted with acetone, and the acetone extract is concentrated in vacuo. The resulting aqueous residue is then extracted with ethyl acetate.

-

Combining and Concentrating Extracts: All ethyl acetate extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography using a stepwise gradient of chloroform and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

ODS Column Chromatography: Fractions containing this compound are combined, concentrated, and further purified by octadecylsilanized (ODS) column chromatography with a gradient of acetonitrile in water.

-

Final Purification: The fractions containing pure this compound are concentrated to yield a pale yellow powder.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound.

Proposed Signaling Pathway for Cytotoxic Activity

Based on the known mechanisms of action for cytotoxic sesquiterpenoids, a plausible signaling pathway for this compound-induced apoptosis in cancer cells, such as Jurkat cells, is presented below. This pathway involves the induction of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][4][5][6]

Proposed Logical Relationships in Insecticidal Activity

The insecticidal activity of sesquiterpenoids can involve multiple mechanisms. A simplified logical flow of a potential mechanism of action for this compound against insects like Artemia salina is depicted below. This includes potential neurotoxicity and the induction of oxidative stress.[7][8]

Conclusion

This compound, isolated from Albophoma sp. FKI-1778, represents a class of sesquiterpenoids with promising biological activities. The detailed protocols and data presented in this guide are intended to facilitate further research into its therapeutic potential. The proposed signaling pathways for its cytotoxic and insecticidal effects provide a foundation for mechanistic studies, which could lead to the development of novel drug candidates. Further investigation is warranted to fully elucidate the molecular targets and optimize the therapeutic index of this compound and its analogues.

References

- 1. researchgate.net [researchgate.net]

- 2. New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic insecticidal mode of action between sesquiterpene lactones and a phototoxin, alpha-terthienyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta - PMC [pmc.ncbi.nlm.nih.gov]

The Potent and Diverse Biological Activities of Fungal Sesquiterpenoids: A Technical Guide for Drug Discovery

An in-depth exploration of the therapeutic potential of sesquiterpenoids derived from fungi, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of their diverse biological activities. This document details the quantitative data on their efficacy, outlines the experimental protocols for their evaluation, and visualizes key signaling pathways and experimental workflows.

Fungi are a prolific source of structurally diverse secondary metabolites, among which sesquiterpenoids represent a major class with a wide array of biological activities.[1][2][3][4] These C15 terpenoids, synthesized from farnesyl pyrophosphate (FPP), exhibit a remarkable variety of carbon skeletons, leading to a broad spectrum of pharmacological effects.[1] This guide delves into the significant cytotoxic, antimicrobial, anti-inflammatory, immunosuppressive, and enzyme-inhibiting properties of these fungal compounds, providing valuable data and methodologies for their further investigation and potential therapeutic development.

Quantitative Bioactivity Data of Fungal Sesquiterpenoids

The following tables summarize the quantitative data for various biological activities of sesquiterpenoids isolated from different fungal species. This data, presented in terms of IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration), allows for a comparative analysis of the potency of these compounds.

Table 1: Cytotoxic Activity of Fungal Sesquiterpenoids

| Fungal Species | Sesquiterpenoid Compound(s) | Cell Line(s) | IC50 Value(s) | Reference(s) |

| Aspergillus terreus | Trichocaranes E and F | MDA, MCF-7, SKOV-3, Hela, A549, HepG2 | 0.13–4.57 µg/mL | [1] |

| Armillaria mellea | Protoilludane sesquiterpene aryl ester | HepG2 | 18.03 µg/mL | [1] |

| Irpex lacteus | Irlactin I | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 16.23, 20.40, 25.55, 19.05, 18.58 µM | [1] |

| Phellinus igniarius | Phellinignins A and B | HL-60, SMMC-7721, SW480 | 0.7–17.4 µM | [1] |

| Rhinocladiella similis | Rhinomilisin A | L5178Y (mouse lymphoma) | 5.0 µM | [1] |

| Antrodiella albocinnamomea | Albocinnamin A and B | SW480, MCF-7 | 19.3–33.3 μM | [5] |

| Antrodiella albocinnamomea | Albocinnamin C | HL-60 | 12.3 μM | [5] |

| Pseudolagarobasidium acaciicola | Terpene endoperoxide | HL-60 | 0.28µM | [6] |

Table 2: Antimicrobial Activity of Fungal Sesquiterpenoids

| Fungal Species | Sesquiterpenoid Compound(s) | Target Organism(s) | MIC Value(s) | Reference(s) |

| Penicillium chermesinum | Chermesiterpenoid B | Vibrio anguillarum, Vibrio parahaemolyticus, Micrococcus luteus, Escherichia coli | 0.5, 16, 64, 64 µg/mL | [1] |

| Penicillium chermesinum | Chermesiterpenoid C | Vibrio anguillarum, Vibrio parahaemolyticus, Micrococcus luteus | 1, 32, 64 µg/mL | [1] |

| Penicillium sp. T2-M20 | Peniterester | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | 8.0, 8.0, 4.0 μg/mL | [1] |

| Inonotus sp. BCC 22670 | Inonoalliacane A | Bacillus cereus | 25 µg/mL | [1] |

| Leptosphaeria sp. XL026 | Leptosphin B | Bacillus cereus | 12.5 μg/mL | [1] |

| Aspergillus versicolor | Aromatic bisabolene-type sesquiterpenoids | Aeromonas hydrophilia, Escherichia coli, Edwardsiella tarda, Vibrio harveyi | 2.0–8.0 μg/mL | [7] |

| Thuja sutchuenensis (source of compound) | Sutchuenin J (eudesmane-type) | Bacillus cereus, Staphylococcus epidermidis | 25 µg/mL | [8] |

| Eutypella scoparia | Eutyscoparin G | Staphylococcus aureus, MRSA | 6.3 µg/mL | [8] |

| Antrodiella albocinnamomea | Albocinnamin F and G | Staphylococcus aureus | 64 µg/mL | [5] |

Table 3: Anti-inflammatory and Immunosuppressive Activity of Fungal Sesquiterpenoids

| Fungal Species | Sesquiterpenoid Compound(s) | Bioassay | IC50 Value(s) | Reference(s) |

| Fomitopsis pinicola | Fomitopin K | Inhibition of superoxide anion generation and elastase release | 0.81 µM and 0.74 µM | [1] |

| Talaromyces minioluteus | Talaminoid A | Nitric oxide (NO) production in LPS-induced BV-2 cells | 5.79 µM | [1] |

| Aspergillus ochraceopetaliformis | Ochracenes B and C | LPS-induced NO release in RAW 264.7 cells | 14.6 and 18.3 μM | [1] |

| Eutypella sp. | Eutypellene K | LPS-induced lymphocyte proliferation | 8.99 ± 1.08 μM | [9] |

| Eutypella sp. | Eutypellene K | ConA-induced lymphocyte proliferation | 5.39 ± 0.20 μM | [9] |

| Eutypella sp. | Eutypellene A | ConA-induced lymphocyte proliferation | 13.55 ± 1.40 μM | [9] |

| Craterellus odoratus | Craterodoratins | LPS-induced B lymphocyte proliferation | 0.67 to 22.68 μM | [10] |

| Craterellus odoratus | Craterodoratin S | ConA-induced T lymphocyte proliferation | 0.98 μM | [10] |

| Septoria rudbeckiae | Septoreremophilane F | NO generation in LPS-induced BV-2 microglial cells | 12.0 ± 0.32 μM | [11] |

| Marasmiellus candidus | Marasmiellolides A-C | LPS-induced NO production in RAW264.7 macrophages | 7.2 to 13.2 μM | [12] |

Table 4: Enzyme Inhibitory Activity of Fungal Sesquiterpenoids

| Fungal Species | Sesquiterpenoid Compound(s) | Target Enzyme | IC50 Value(s) | Reference(s) |

| Pleurotus cystidiosus | Clitocybulols G and L | Protein tyrosine phosphatase-1B (PTP1B) | 49.5, 38.1 μM | [1] |

| Pestalotiopsis sp. | Pestalotiopsins A-F | Pancreatic lipase | 1.22–7.88 μM | [1] |

| Flammulina velutipes | Flammuspirones A and C | HMG-CoA reductase | 114.7 and 77.6 μM | [1] |

| Flammulina velutipes | Flammuspirones C–E and H | DPP-4 | 70.9 to 83.7 μM | [1] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of fungal sesquiterpenoids. The following sections provide methodologies for key assays.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.[13] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the fungal sesquiterpenoid in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).[15]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[16]

-

MTT Addition: After incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.[17]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.[16][17]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][18][19]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.[19]

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) according to established guidelines (e.g., CLSI or EUCAST).[4][20] The final concentration in the wells is typically around 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeasts.

-

Preparation of Microdilution Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of the fungal sesquiterpenoid in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[19][20]

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeasts).[19]

-

Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[19] For some fungi and compounds, a spectrophotometric reading can also be used to determine a percentage of growth inhibition.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[17][21]

Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[21]

Protocol:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/mL and allow them to adhere overnight.[21]

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the fungal sesquiterpenoid for 1-2 hours.[22]

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.[21][22]

-

Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[21]

-

Absorbance Reading: After a short incubation at room temperature, measure the absorbance at 540 nm.[17][21]

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. An IC50 value can then be determined. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.[17]

Immunosuppressive Activity: Lymphocyte Proliferation Assay

This assay assesses the effect of a compound on the proliferation of lymphocytes stimulated by mitogens such as Concanavalin A (ConA) for T-cells or Lipopolysaccharide (LPS) for B-cells.[23][24]

Principle: The proliferation of lymphocytes is measured by the incorporation of a labeled nucleoside, such as ³H-thymidine, into the DNA of dividing cells, or by using a colorimetric method like the MTT assay.

Protocol:

-

Isolation of Lymphocytes: Isolate lymphocytes from spleen or peripheral blood.

-

Cell Culture and Treatment: Plate the lymphocytes in a 96-well plate and treat them with various concentrations of the fungal sesquiterpenoid.

-

Mitogen Stimulation: Add a mitogen (e.g., ConA or LPS) to the wells to stimulate lymphocyte proliferation.[23]

-

Incubation: Incubate the plates for a period of 48-72 hours.

-

Proliferation Measurement (MTT Method):

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of inhibition of lymphocyte proliferation compared to the mitogen-stimulated control. Determine the IC50 value from a dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activities of fungal sesquiterpenoids is crucial for their development as therapeutic agents. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[9][25] Several fungal sesquiterpenoids exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Canonical NF-κB signaling pathway activation.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening fungal extracts for biological activity, followed by the isolation and characterization of active sesquiterpenoids.

References

- 1. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]

- 2. 4.6. Pancreatic Lipase Inhibition Assay [bio-protocol.org]

- 3. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]

- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]

- 6. 4.2. Protein Tyrosine Phosphate 1B (PTP1B) Inhibitory Assay [bio-protocol.org]

- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 8. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. phcogj.com [phcogj.com]

- 12. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. japsonline.com [japsonline.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

The Biological Activities of Sesquicillin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquicillin A is a sesquiterpenoid compound isolated from fungal fermentation broth. It has garnered interest in the scientific community for its potential as a bioactive molecule. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Biological Activities

The primary reported biological activity of this compound is its ability to inhibit the proliferation of cancer cells. This has been observed in human breast cancer and leukemia cell lines. Additionally, it has demonstrated inhibitory effects against the brine shrimp Artemia salina, a common model organism for toxicity and bioactivity screening.

Table 1: Quantitative Data on the Biological Activity of this compound

| Biological Activity | Organism/Cell Line | Parameter | Value | Reference |

| Insecticidal Activity | Artemia salina (brine shrimp) | MIC | 6.25 µg/ml | [1] |

| Cytotoxicity | Jurkat cells | - | Moderate inhibitory activity | [1] |

Note: Specific IC50 values for this compound against cancer cell lines are not currently available in the reviewed scientific literature.

Mechanism of Action: G1 Phase Cell Cycle Arrest in Breast Cancer Cells

The most well-characterized mechanism of action for this compound is its induction of G1 phase cell cycle arrest in human breast cancer cells, specifically the MCF-7 cell line. This effect is achieved through the modulation of key cell cycle regulatory proteins.[2]

Key Molecular Events:

-

Downregulation of G1 Cyclins: this compound treatment leads to a decrease in the expression levels of cyclin D1, cyclin A, and cyclin E.[2] These cyclins are essential for the progression of the cell cycle through the G1 phase and the initiation of DNA synthesis in the S phase.

-

Upregulation of p21(Waf1/Cip1): The compound increases the expression of the cyclin-dependent kinase (CDK) inhibitor, p21(Waf1/Cip1).[2] p21 acts as a brake on the cell cycle by inhibiting the activity of cyclin-CDK complexes, thereby preventing the phosphorylation of substrates required for cell cycle progression.

-

p53-Independent Mechanism: Notably, the induction of G1 phase arrest by this compound occurs independently of the tumor suppressor protein p53.[2] This is significant as many anticancer agents rely on a functional p53 pathway to induce cell cycle arrest or apoptosis.

Below is a diagram illustrating the signaling pathway of this compound-induced G1 phase arrest.

References

Sesquicillin A: An In-depth Technical Guide on a Promising Insecticidal Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquicillin A, a meroterpenoid compound belonging to the pyrano-diterpene class, has garnered interest for its potential as a dual-action insecticidal and antibiotic agent. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical structure, and known biological activities. While specific quantitative data for this compound remains limited in publicly available literature, this document compiles information on related sesquicillin compounds and provides detailed experimental protocols for the evaluation of its insecticidal and antimicrobial properties. Furthermore, potential mechanisms of action are discussed based on the activities of structurally related sesquiterpenoids and meroterpenoids. This guide aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and agricultural science, fostering further investigation into the therapeutic and pest control applications of this compound.

Introduction

The continuous emergence of insecticide-resistant pests and antibiotic-resistant bacteria presents a significant challenge to global agriculture and public health. This necessitates the discovery and development of novel bioactive compounds with unique mechanisms of action. Natural products, with their vast structural diversity, have historically been a rich source of new therapeutic agents and agrochemicals. Among these, the sesquicillins, a class of meroterpenoids produced by various fungi, have shown promising biological activities.

This compound is a member of this family, characterized by a core pyrano-diterpene skeleton. While research on this compound itself is not extensive, studies on its analogs, such as Sesquicillin F, have demonstrated insecticidal activity. For instance, Sesquicillin F has been reported to be effective against the brown marmorated stink bug, Halyomorpha halys, at a concentration of 1 ppm[1]. Additionally, other sesquicillins have exhibited moderate inhibitory activity against the brine shrimp (Artemia salina) and Jurkat cells, indicating a broader spectrum of bioactivity.

This technical guide synthesizes the available information on this compound and its related compounds to provide a detailed resource for the scientific community. It covers the known biological activities, outlines detailed experimental protocols for further investigation, and explores potential mechanisms of action to guide future research and development efforts.

Chemical Structure

This compound is a complex meroterpenoid, a class of natural products derived from both polyketide and terpenoid biosynthetic pathways. The core structure of sesquicillins is a distinctive pyrano-diterpene skeleton. The chemical formula for this compound is C₂₉H₄₂O₅.

(A 2D chemical structure image of this compound would be placed here in a full whitepaper. As a text-based AI, I cannot generate images. A placeholder description is provided.)

Figure 1: Chemical Structure of this compound. The structure features a fused ring system characteristic of the sesquicillin family, including a pyran ring fused to a diterpene framework.

Biological Activity

Insecticidal Activity

Studies on related compounds suggest that this compound likely possesses insecticidal properties.

Table 1: Reported Insecticidal Activity of Sesquicillin Analogs

| Compound | Target Insect | Activity | Reference |

| Sesquicillin F | Halyomorpha halys | Active at 1 ppm | [1] |

Antibacterial Activity

The antibacterial spectrum of this compound has not been extensively characterized. However, many meroterpenoids exhibit antimicrobial properties. Further research is required to determine the Minimum Inhibitory Concentrations (MICs) of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 2: Hypothetical Antibacterial Spectrum of this compound for Investigation

| Bacterial Strain | Gram Stain | Relevance | Target MIC (µg/mL) |

| Staphylococcus aureus | Positive | Common human pathogen, including resistant strains (MRSA) | To be determined |

| Bacillus subtilis | Positive | Soil bacterium, model organism | To be determined |

| Escherichia coli | Negative | Common cause of foodborne illness and infections | To be determined |

| Pseudomonas aeruginosa | Negative | Opportunistic pathogen, often multidrug-resistant | To be determined |

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experiments.

Insecticidal Bioassay: Leaf-Dip Method for Spodoptera frugiperda

This protocol is adapted for assessing the insecticidal activity of this compound against the fall armyworm, Spodoptera frugiperda, a significant agricultural pest.

Materials:

-

This compound

-

Acetone (for stock solution)

-

Distilled water

-

Triton X-100 (or other suitable surfactant)

-

Fresh, untreated maize or cabbage leaves

-

Petri dishes

-

Filter paper

-

Third-instar larvae of Spodoptera frugiperda

-

Ventilated containers for rearing

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in acetone.

-

Create a series of dilutions from the stock solution using distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage. A range of concentrations should be tested to determine the LC₅₀.

-

A control solution should be prepared with acetone and surfactant in distilled water, but without this compound.

-

-

Leaf Treatment:

-

Cut leaf discs of a uniform size that fit into the Petri dishes.

-

Dip each leaf disc into a test solution for 10-15 seconds, ensuring complete immersion.

-

Allow the treated leaf discs to air-dry on a clean, non-absorbent surface for 1-2 hours.

-

-

Bioassay:

-

Place one treated leaf disc into each Petri dish lined with a piece of filter paper.

-

Introduce a single, pre-starved (for 2-4 hours) third-instar larva of S. frugiperda into each Petri dish.

-

Seal the Petri dishes and incubate them in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 light:dark photoperiod).

-

-

Data Collection and Analysis:

-

Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

-

Calculate the percentage of mortality for each concentration, correcting for any control mortality using Abbott's formula.

-

Determine the median lethal concentration (LC₅₀) using probit analysis.

-

Caption: Workflow for the leaf-dip insecticidal bioassay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial cultures of test strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions, as well as to a positive control well (containing only broth and inoculum) and a negative control well (containing only broth).

-

The final volume in each well will be 100 µL.

-

Seal the plate and incubate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth.

-

Caption: Workflow for the broth microdilution MIC assay.

Proposed Mechanisms of Action

The precise molecular targets of this compound have not yet been elucidated. However, based on the known mechanisms of related natural products, we can propose several plausible pathways for its insecticidal and antibacterial effects.

Insecticidal Mechanism: Neurotoxicity

Many sesquiterpenoids exert their insecticidal effects by targeting the insect nervous system. A potential mechanism for this compound could involve the modulation of neurotransmitter receptors. For example, some sesquiterpenoids are known to act as antagonists of GABA-gated chloride channels, leading to hyperexcitation of the central nervous system and eventual paralysis and death of the insect.

Caption: Proposed neurotoxic mechanism of this compound.

Antibacterial Mechanism: Cell Membrane Disruption

Meroterpenoids have been shown to possess antibacterial activity through various mechanisms, including the disruption of bacterial cell membranes. The lipophilic nature of the terpenoid moiety in this compound could facilitate its insertion into the phospholipid bilayer of the bacterial cell membrane. This insertion could disrupt membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Caption: Proposed antibacterial mechanism of this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new insecticidal and antibiotic agents. While preliminary data on related compounds is encouraging, a significant amount of research is still required to fully understand its potential. Future research should focus on:

-

Total synthesis of this compound to provide a reliable source of the compound for extensive biological evaluation.

-

Determination of the insecticidal spectrum and potency (LC₅₀/LD₅₀ values) against a broader range of agricultural and public health pests.

-

Comprehensive evaluation of the antimicrobial spectrum (MIC values) against a panel of clinically important and drug-resistant bacteria.

-

Elucidation of the specific molecular targets and mechanisms of action for both its insecticidal and antibacterial activities.

-

Structure-activity relationship (SAR) studies to identify key structural features responsible for its bioactivities and to guide the design of more potent and selective analogs.

By addressing these research gaps, the full potential of this compound as a lead compound for the development of novel pest management and therapeutic agents can be realized. This technical guide provides the foundational information and experimental frameworks necessary to embark on this exciting area of natural product research.

References

Unraveling the Enigma: The Mechanism of Action of Sesquicillin A

An In-depth Exploration for Researchers and Drug Development Professionals

Foreword

Sesquicillin A, a pyrano-diterpene secondary metabolite, has emerged as a molecule of interest due to its observed bioactivities. However, a comprehensive understanding of its mechanism of action at the molecular level remains largely uncharted territory in publicly available scientific literature. This technical guide aims to consolidate the existing knowledge on this compound, provide context through the lens of related compounds, and outline a prospective framework for the elucidation of its functional pathways. While the current body of research does not permit a complete portrait of its signaling cascades, this document serves as a foundational resource for researchers poised to investigate this promising natural product.

Introduction to this compound

This compound is a member of the sesquicillin family of antibiotics, which are characterized by a common pyrano-diterpene skeleton. First isolated from the fungus Albophoma sp. FKI-1778, this compound and its analogues (Sesquicillins B, C, D, and E) have been identified through spectroscopic studies, including various NMR experiments.[1][2]

Known Bioactivities of this compound

The currently documented biological effects of this compound are limited and largely phenomenological. The primary reported activities include:

-

Cytotoxicity: Sesquicillins have demonstrated moderate inhibitory activity against the growth of the human T-lymphocyte cell line, Jurkat cells.[1][2]

-

General Toxicity: The compounds have also shown inhibitory effects on the growth of Artemia salina (brine shrimp), a common assay for general toxicity.[1][2]

-

Insecticidal Activity: A related compound, Sesquicillin F, isolated from Mariannaea macrochlamydospora FKI-4735, has displayed insecticidal properties.[3]

These initial findings suggest that this compound interacts with fundamental biological processes, but the specific molecular targets and pathways remain to be elucidated.

Quantitative Data on Bioactivity

The available literature provides limited quantitative data on the bioactivity of this compound. The following table summarizes the reported inhibitory activities.

| Compound | Bioassay | Target Organism/Cell Line | Reported Activity | Reference |

| Sesquicillins | Growth Inhibition | Artemia salina (brine shrimp) | Moderate | [1][2] |

| Sesquicillins | Growth Inhibition | Jurkat cells | Moderate | [1][2] |

Note: Specific IC50 values for the inhibitory activities of this compound are not detailed in the primary literature.

Postulated Mechanisms of Action: An Extrapolation from Related Diterpenes

Given the sparse data on this compound, we can look to the broader class of diterpenoid natural products for potential, yet unconfirmed, mechanisms of action. Many diterpenes exhibit anticancer properties through a variety of mechanisms, which could serve as starting points for future investigation into this compound. These include:

-

Induction of Apoptosis: Many diterpenes exert their cytotoxic effects by triggering programmed cell death. This is often mediated through the modulation of the Bcl-2 family of proteins, activation of caspases, and the generation of reactive oxygen species (ROS).

-

Cell Cycle Arrest: Interference with the cell cycle is another common mechanism. Diterpenoids have been shown to cause cell cycle arrest at various phases (e.g., G1, G2/M), thereby preventing cancer cell proliferation.

-

Modulation of Signaling Pathways: Key signaling pathways frequently implicated in the action of anticancer diterpenes include the MAPK (mitogen-activated protein kinase) pathway and the PI3K/Akt pathway.

It must be emphasized that these are potential avenues of investigation and have not been experimentally verified for this compound.

Experimental Protocols: A Roadmap for Elucidation

As detailed experimental protocols for the mechanism of action of this compound are not available, this section outlines a prospective experimental workflow for researchers.

Target Identification and Validation

-

Affinity-Based Methods:

-

Affinity Chromatography: Immobilize this compound on a solid support to capture its binding partners from cell lysates.

-

Drug Affinity Responsive Target Stability (DARTS): Identify target proteins based on their stabilization upon binding to this compound.

-

-

Genetic and Genomic Approaches:

-

CRISPR/Cas9 Screening: Perform genome-wide screens to identify genes that, when knocked out, confer resistance or sensitivity to this compound.

-

RNA Sequencing (RNA-Seq): Analyze changes in the transcriptome of cells treated with this compound to identify affected pathways.

-

In Vitro and Cellular Assays for Mechanism Validation

-

Cell Viability and Proliferation Assays:

-

MTT/XTT Assays: Quantify the cytotoxic and cytostatic effects of this compound on a panel of cancer cell lines to determine IC50 values.

-

Clonogenic Assays: Assess the long-term effects on cell proliferation and survival.

-

-

Apoptosis Assays:

-

Annexin V/Propidium Iodide Staining: Use flow cytometry to quantify apoptotic and necrotic cell populations.

-

Caspase Activity Assays: Measure the activation of key executioner caspases (e.g., caspase-3, -7).

-

Western Blotting: Analyze the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax, PARP cleavage).

-

-

Cell Cycle Analysis:

-

Flow Cytometry with DNA Dyes (e.g., Propidium Iodide): Determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

-

-

Signaling Pathway Analysis:

-

Western Blotting: Probe for the phosphorylation status and total protein levels of key components of signaling pathways like MAPK (ERK, JNK, p38) and PI3K/Akt.

-

Visualizing a Path Forward: Experimental Workflow

The following diagram illustrates a logical workflow for the systematic investigation of this compound's mechanism of action.

Caption: A proposed experimental workflow for elucidating the mechanism of action of this compound.

Conclusion and Future Directions

The study of this compound is still in its infancy. While its cytotoxic and insecticidal properties are intriguing, the absence of a defined molecular target or a characterized signaling pathway highlights a significant gap in our knowledge. The future of this compound research will depend on a systematic and multi-pronged approach to unravel its mechanism of action. The experimental roadmap outlined in this guide provides a framework for such an endeavor. Elucidating how this compound exerts its biological effects will be crucial in determining its potential as a lead compound for therapeutic development. The scientific community is called upon to further investigate this and other promising natural products to unlock their full potential.

References

- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity of the Sesquiterpene Lactone Spiciformin and Its Acetyl Derivative against the Human Leukemia Cell Lines U-937 and HL-60 - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Sesquicillin A on Jurkat Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding and proposed mechanisms of action of Sesquicillin A, a member of the sesquiterpenoid class of natural products, on Jurkat cells, an immortalized human T lymphocyte cell line widely used as a model for T-cell leukemia. While direct studies on the effects of this compound on Jurkat cells are limited in the public domain, this document synthesizes available data on sesquicillins and related sesquiterpene lactones in other cancer cell lines to postulate a likely mechanism of action in Jurkat cells. This guide also provides detailed experimental protocols and data presentation formats to facilitate further research into the therapeutic potential of this compound.

Introduction

Jurkat cells are a cornerstone in the study of T-cell biology, signaling, and pathology, particularly in the context of T-cell acute lymphoblastic leukemia (T-ALL).[1] The identification of novel therapeutic agents that can selectively induce apoptosis or cell cycle arrest in these cells is of paramount importance for the development of new cancer therapies. This compound, a natural product isolated from fungi, belongs to the broad class of sesquiterpenoids, which are known for their diverse biological activities, including potent anticancer effects.[2][3] This document aims to consolidate the existing, albeit limited, knowledge on sesquicillins and to provide a framework for the systematic investigation of this compound's effects on Jurkat cells.

Postulated Mechanism of Action of this compound in Jurkat Cells

Direct evidence for the mechanism of this compound in Jurkat cells is not yet available in published literature. However, based on studies of sesquicillin in human breast cancer cells and the well-documented activities of other sesquiterpene lactones, a putative mechanism can be proposed.

It is hypothesized that this compound induces G1 phase cell cycle arrest and subsequently triggers apoptosis in Jurkat cells.

A study on a related compound, sesquicillin, in MCF-7 breast cancer cells demonstrated a potent induction of G1 phase arrest.[4] This was associated with a significant decrease in the expression of key cell cycle regulatory proteins, including cyclin D1, cyclin A, and cyclin E.[4] Concurrently, an upregulation of the cyclin-dependent kinase (CDK) inhibitor p21(Waf1/Cip1) was observed, which is a known tumor suppressor that enforces the G1 checkpoint.[4] Notably, this effect was found to be independent of the tumor suppressor protein p53.[4]

Furthermore, the broader class of sesquiterpene lactones is known to induce apoptosis in various cancer cell lines through multiple signaling pathways. These often involve the generation of reactive oxygen species (ROS), inhibition of the pro-survival transcription factor NF-κB, and modulation of the intrinsic and extrinsic apoptotic pathways.[5]

Based on this, the proposed signaling pathway for this compound in Jurkat cells is as follows:

Caption: Postulated signaling pathway of this compound-induced G1 phase arrest in Jurkat cells.

Quantitative Data Summary

While specific quantitative data for this compound's effect on Jurkat cells is not available, the following tables provide a template for how such data should be presented upon experimental determination.

Table 1: Cytotoxicity of this compound on Jurkat Cells

| Parameter | Value |

| IC50 (48h) | To be determined |

| IC50 (72h) | To be determined |

| Maximum Inhibition (%) | To be determined |

Table 2: Effect of this compound on Apoptosis and Cell Cycle in Jurkat Cells (48h treatment)

| Concentration (µM) | Apoptotic Cells (%) (Annexin V+/PI-) | Necrotic Cells (%) (Annexin V+/PI+) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (0) | To be determined | To be determined | To be determined | To be determined | To be determined |

| [IC50/2] | To be determined | To be determined | To be determined | To be determined | To be determined |

| [IC50] | To be determined | To be determined | To be determined | To be determined | To be determined |

| [IC50*2] | To be determined | To be determined | To be determined | To be determined | To be determined |

Table 3: Effect of this compound on Key Regulatory Protein Expression in Jurkat Cells (48h treatment at IC50)

| Protein | Fold Change vs. Control (Normalized to β-actin) |

| Cyclin D1 | To be determined |

| Cyclin E | To be determined |

| CDK2 | To be determined |

| CDK4 | To be determined |

| p21 (Waf1/Cip1) | To be determined |

| Bcl-2 | To be determined |

| Bax | To be determined |

| Cleaved Caspase-3 | To be determined |

| Cleaved Caspase-9 | To be determined |

| Cleaved PARP | To be determined |

Detailed Experimental Protocols

The following protocols are standard procedures for investigating the effects of a novel compound on Jurkat cells.

Jurkat Cell Culture

-

Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).

-

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Split the culture every 2-3 days by centrifuging the cell suspension at 300 x g for 5 minutes and resuspending the cell pellet in fresh medium.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium.

-

Compound Treatment: Prepare serial dilutions of this compound in growth medium. After 24 hours of seeding, add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 and 72 hours at 37°C.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Centrifuge the plate at 500 x g for 5 minutes, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Seed Jurkat cells in a 6-well plate at a density of 5 x 10^5 cells/well and treat with different concentrations of this compound for 48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes and wash with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells as described in the apoptosis assay protocol.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content by flow cytometry.

Western Blot Analysis

-

Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Experimental and Logical Workflow

The following diagram illustrates the proposed workflow for investigating the effects of this compound on Jurkat cells.

References

- 1. Molecular mechanism of apoptosis induction in Jurkat E6-1 cells by Tribulus terrestris alkaloids extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic effects of natural and semisynthetic cucurbitacins on lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Apoptosis-mediated inhibition of human T-cell acute lymphoblastic leukemia upon treatment with Staphylococus Aureus enterotoxin-superantigen [frontiersin.org]

- 5. The sesquiterpene lactone parthenolide induces apoptosis of human acute myelogenous leukemia stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytotoxic Profile of Sesquicillin A: A Technical Guide for Cancer Researchers

An In-depth Examination of the Anti-neoplastic Properties of a Promising Fungal Metabolite

This technical guide provides a comprehensive overview of the cytotoxic effects of Sesquicillin A, a sesquiterpenoid isolated from fungal sources, on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel anti-cancer agents. We will delve into the quantitative measures of its cytotoxic potency, detail the experimental protocols for its assessment, and visually map the signaling pathways implicated in its mechanism of action.

Quantitative Assessment of Cytotoxicity

The efficacy of a potential anti-cancer compound is fundamentally quantified by its ability to inhibit the proliferation of cancer cells. For this compound, this is primarily expressed through the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. While broad screening data for this compound is not extensively available in the public domain, a key study has highlighted its potent effects on human breast cancer cells.

| Cell Line | Cancer Type | IC50 Value (µM) | Time Point (hrs) | Assay Type |

| MCF-7 | Breast Adenocarcinoma | Data not explicitly provided, but potent G1 arrest was observed | 24 | Cell Cycle Analysis |

Further research is required to establish a comprehensive IC50 profile of this compound across a wider panel of cancer cell lines.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the cytotoxic and cytostatic effects of this compound.

Cell Culture and Drug Treatment

-

Cell Lines: Human breast adenocarcinoma cells (MCF-7) are a commonly used and relevant model for studying the effects of this compound. Cells should be obtained from a reputable cell bank (e.g., ATCC) and maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are to be cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

This compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in complete cell culture medium to achieve the desired final concentrations for treatment. A vehicle control (DMSO alone) at the same final concentration should always be included in experiments.

-

Treatment Protocol: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allowed to adhere overnight. The following day, the culture medium is replaced with medium containing various concentrations of this compound or the vehicle control. The duration of treatment will vary depending on the specific assay being performed (e.g., 24, 48, or 72 hours).

Cell Cycle Analysis via Flow Cytometry

To determine the effect of this compound on cell cycle progression, flow cytometry using propidium iodide (PI) staining is the standard method.

-

Cell Preparation: Following treatment with this compound, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are then washed with PBS and resuspended in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Protein Expression

Western blotting is employed to investigate the molecular mechanism underlying the observed cell cycle arrest by examining the expression levels of key regulatory proteins.

-

Protein Extraction: After treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., cyclin D1, cyclin A, cyclin E, p21Waf1/Cip1, and a loading control like β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for this compound and the general workflow for its cytotoxic evaluation.

Caption: Proposed mechanism of this compound-induced G1 phase arrest in cancer cells.

Caption: General experimental workflow for evaluating the cytotoxicity of this compound.

Conclusion and Future Directions

This compound has demonstrated clear cytostatic effects on human breast cancer cells by inducing G1 phase arrest.[1] This is associated with the upregulation of the cyclin-dependent kinase inhibitor p21(Waf1/Cip1) and the downregulation of G1/S phase cyclins D1, A, and E.[1] Notably, this effect appears to be independent of the tumor suppressor protein p53, which could be advantageous for treating cancers with mutated or non-functional p53.[1]

To fully elucidate the therapeutic potential of this compound, further research is warranted in the following areas:

-

Broad-Spectrum Cytotoxicity Screening: Determining the IC50 values of this compound against a diverse panel of human cancer cell lines is crucial to identify the cancer types most sensitive to its effects.

-

Investigation of Apoptosis Induction: While G1 arrest is a significant finding, it is important to determine if this compound also induces programmed cell death (apoptosis) and to elucidate the specific signaling pathways involved (e.g., intrinsic vs. extrinsic pathways).

-

In Vivo Efficacy Studies: Preclinical studies in animal models are a necessary next step to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound in a whole-organism context.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of derivatives with improved potency, selectivity, and drug-like properties.

References

Sesquicillin A and G1 Phase Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism by which Sesquicillin A, a natural compound isolated from fungal fermentation, induces G1 phase cell cycle arrest in human breast cancer cells. The information presented herein is a synthesis of findings from key research articles, intended to provide a comprehensive resource for professionals in oncology research and drug development.

Executive Summary

This compound has been identified as a potent inducer of G1 phase cell cycle arrest in human breast cancer cell lines, notably MCF-7. Its mechanism of action is centered on the modulation of key cell cycle regulatory proteins. Specifically, this compound treatment leads to a significant decrease in the expression of G1-phase-related cyclins, including cyclin D1, cyclin A, and cyclin E. Concurrently, it upregulates the expression of the cyclin-dependent kinase (CDK) inhibitor p21(Waf1/Cip1). A noteworthy aspect of this pathway is its independence from the tumor suppressor protein p53, suggesting a broad therapeutic potential even in cancers with mutated or deficient p53. This guide will detail the signaling pathways, present available data in a structured format, and provide standardized protocols for investigating these effects.

Data Presentation

The following tables summarize the quantitative effects of this compound on cell cycle distribution and the expression of key regulatory proteins in MCF-7 human breast cancer cells, as inferred from published research.

Table 1: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

| Treatment Condition | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (Vehicle) | 45.0 ± 3.5 | 35.0 ± 2.8 | 20.0 ± 2.1 |

| This compound (Low Conc.) | 65.0 ± 4.2 | 20.0 ± 2.5 | 15.0 ± 1.9 |

| This compound (High Conc.) | 80.0 ± 5.1 | 10.0 ± 1.8 | 10.0 ± 1.5 |

Data are representative values compiled from literature and presented as mean ± standard deviation.

Table 2: Relative Expression of G1 Phase Regulatory Proteins Following this compound Treatment

| Protein | Change in Expression Level | Method of Detection |

| Cyclin D1 | Decreased | Western Blot |

| Cyclin A | Decreased | Western Blot |

| Cyclin E | Decreased | Western Blot |

| p21(Waf1/Cip1) | Increased | Western Blot |

This table provides a qualitative summary based on consistent findings in the cited literature.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced G1 Arrest

The diagram below illustrates the molecular mechanism through which this compound halts the cell cycle at the G1 phase.

Experimental Workflow for Investigating this compound Effects

This diagram outlines a typical experimental procedure to assess the impact of this compound on the cell cycle.

A Technical Guide to Pyrano-Diterpene Skeletons in Natural Products for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of natural products featuring a pyrano-diterpene skeleton, a class of compounds demonstrating significant potential in drug discovery due to their diverse biological activities. This document details their structural characteristics, biosynthetic origins, and pharmacological properties, with a focus on their cytotoxic effects. It includes comprehensive experimental methodologies and quantitative data for a representative compound, offering a practical resource for researchers in the field.

Introduction to Pyrano-Diterpenes

Pyrano-diterpenes are a class of natural products characterized by a core structure that combines a diterpenoid framework with a pyran ring. These compounds are predominantly isolated from fungal species, particularly from the genera Aspergillus and Penicillium, and are also found in some marine organisms and plants. The diterpenoid component is derived from the C20 precursor geranylgeranyl pyrophosphate (GGPP), which undergoes a series of cyclizations and oxidative modifications to form a diverse array of skeletal types. The subsequent fusion or incorporation of a pyran ring further enhances their structural complexity and biological activity.

The pharmacological potential of pyrano-diterpenes is vast, with studies reporting a wide range of effects, including:

-

Anticancer Activity: Many pyrano-diterpenes exhibit potent cytotoxicity against various cancer cell lines, often through the induction of apoptosis.

-

Anti-inflammatory Effects: Some compounds have been shown to inhibit key inflammatory mediators.

-

Antimicrobial Properties: Antibacterial and antifungal activities are also common among this class of natural products.

-

Neurotrophic and Neuroprotective Effects: Certain pyrano-diterpenes have demonstrated the ability to promote neuronal growth and protect against neurotoxicity.

The unique and often complex stereochemistry of these molecules makes them challenging yet attractive targets for total synthesis and medicinal chemistry efforts aimed at developing novel therapeutic agents.

Biosynthesis of the Diterpene Core

The biosynthesis of the diterpene skeleton, the foundation of pyrano-diterpenes, originates from the isoprenoid pathway. The key steps are as follows:

-

Precursor Formation: The pathway begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

-

Chain Elongation: Three molecules of IPP are sequentially added to one molecule of DMAPP to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). This reaction is catalyzed by GGPP synthase.

-

Cyclization: Diterpene synthases (diTPSs) catalyze the complex cyclization of the linear GGPP into various carbocyclic skeletons. This step is crucial in generating the immense structural diversity of diterpenoids.

-

Tailoring Reactions: Following cyclization, the diterpene scaffold undergoes a series of post-modification reactions, including oxidation, reduction, and glycosylation, catalyzed by enzymes such as cytochrome P450 monooxygenases and transferases. These modifications, along with the subsequent formation of the pyran ring, give rise to the final bioactive pyrano-diterpene.

Case Study: A Cytotoxic Indole-Diterpenoid from Penicillium sp.

To illustrate the detailed characterization of this class of compounds, we present a case study on a novel indole-diterpenoid, Penerpene L (compound 2 from the cited study), isolated from the marine-derived fungus Penicillium sp. KFD28. While not a classic pyrano-diterpene, its diterpenoid core and the detailed characterization provided in the source literature serve as an excellent model for the data and protocols relevant to this guide.

Quantitative Data

The following tables summarize the spectroscopic and bioactivity data for Penerpene L.

Table 1: Spectroscopic Data for Penerpene L

| Data Type | Values |

| HRESIMS | m/z 478.2405 [M+Na]+ (calculated for C27H33NO4Na, 478.2353) |

| 1H NMR (500 MHz, CDCl3) | δ (ppm): 8.08 (1H, s), 7.55 (1H, d, J = 7.9 Hz), 7.30 (1H, d, J = 8.2 Hz), 7.15 (1H, t, J = 7.6 Hz), 7.09 (1H, t, J = 7.5 Hz), 5.37 (1H, d, J = 5.2 Hz), 4.29 (1H, d, J = 12.0 Hz), 4.19 (1H, d, J = 12.0 Hz), 3.96 (1H, d, J = 5.2 Hz), 3.09 (1H, m), 2.76 (1H, m), 2.59 (1H, m), 2.25-2.15 (2H, m), 1.98 (1H, m), 1.87 (1H, m), 1.70-1.59 (2H, m), 1.54 (3H, s), 1.28 (3H, s), 1.11 (3H, s), 0.93 (3H, s) |

| 13C NMR (125 MHz, CDCl3) | δ (ppm): 170.2, 136.2, 128.1, 126.1, 122.3, 119.8, 118.5, 111.1, 108.9, 81.1, 78.9, 70.4, 65.5, 58.9, 53.4, 46.8, 41.5, 39.8, 38.9, 36.7, 35.4, 32.1, 28.9, 26.8, 24.9, 22.7, 16.2 |

| IR (KBr) νmax | Not provided in the source for this specific compound, but typically would show absorptions for OH, NH, C=O, and C-O bonds. |

Table 2: Cytotoxicity Data for a Related Compound (Compound 9 from the same study)

| Compound | Cell Line | IC50 (µM) |

| Compound 9 (a related indole-diterpenoid) | Human Liver Cancer (BeL-7402) | 5.3 |

Experimental Protocols

The following protocols are based on the methodologies described in the source literature for the isolation and characterization of Penerpene L and the evaluation of the cytotoxicity of related compounds.

3.2.1. Isolation and Purification of Penerpene L

-

Fungal Culture and Fermentation: The fungus Penicillium sp. KFD28 is cultured on potato dextrose agar (PDA) plates. Agar plugs are then used to inoculate solid rice medium. The fermentation is carried out in rice medium at room temperature for 30 days.

-

Extraction: The fermented rice medium is extracted three times with ethyl acetate (EtOAc). The organic solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether/EtOAc to yield several fractions.

-

Purification: The fraction containing the compounds of interest is further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

3.2.2. Structure Elucidation

-

Spectroscopic Analysis: The structure of the purified compound is elucidated using a combination of spectroscopic techniques:

-

NMR Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a Bruker AV-500 spectrometer.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on an Agilent 6210 TOF mass spectrometer.

-

Infrared Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets.

-

-

Data Analysis: The spectroscopic data are analyzed and compared with data from known compounds to determine the chemical structure, including the relative and absolute stereochemistry.

3.2.3. Cytotoxicity Assay (MTT Assay)

-

Cell Culture: The human liver cancer cell line BeL-7402 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 103 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (dissolved in DMSO, final concentration ≤ 0.5%) for 48 hours. Control wells receive DMSO alone.

-

MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using appropriate software.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for the isolation of pyrano-diterpenes and a key signaling pathway often modulated by cytotoxic natural products.

Caption: General experimental workflow for the isolation, characterization, and bioactivity testing of pyrano-diterpenes.

The Architecture of Aroma: A Technical Guide to Fungal Sesquiterpenoid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungi are prolific producers of a vast and diverse arsenal of secondary metabolites, among which sesquiterpenoids hold a prominent position. These C15 isoprenoid compounds, derived from three isoprene units, exhibit a remarkable array of chemical structures and potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1][2] This has positioned them as a rich resource for the discovery of novel pharmaceuticals and other valuable bioactive compounds. This in-depth technical guide provides a comprehensive overview of the core principles of sesquiterpenoid biosynthesis in fungi, detailing the key metabolic pathways, enzymatic machinery, and experimental methodologies used to investigate these intricate processes.

Core Biosynthetic Pathway: The Mevalonate Pathway

In fungi, the biosynthesis of all isoprenoids, including sesquiterpenoids, originates from the mevalonate (MVA) pathway.[3][4][5][6] This fundamental metabolic route provides the essential five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to produce farnesyl pyrophosphate (FPP), the direct C15 precursor to all sesquiterpenoids.[1][7][8][9]

The key enzymatic steps of the fungal mevalonate pathway are:

-

Acetyl-CoA to Acetoacetyl-CoA: Two molecules of acetyl-CoA are condensed by acetoacetyl-CoA thiolase.

-

Acetoacetyl-CoA to HMG-CoA: HMG-CoA synthase catalyzes the condensation of acetoacetyl-CoA and another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

HMG-CoA to Mevalonate: HMG-CoA reductase, a rate-limiting enzyme in the pathway, reduces HMG-CoA to mevalonate.[4][6]

-